molecular formula C9H13N5O3 B11873985 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one CAS No. 81475-39-0

2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one

Cat. No.: B11873985
CAS No.: 81475-39-0
M. Wt: 239.23 g/mol
InChI Key: PFSWUZHMRYIAAE-UHFFFAOYSA-N
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Description

2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one is a chemical compound known for its significant applications in various scientific fields. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one typically involves the reaction of a purine derivative with an appropriate ethoxyethylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of purine derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one exhibits significant antiviral properties. It has been studied for its effectiveness against several viral pathogens, particularly those similar to herpes simplex virus types 1 and 2.

Case Study : In comparative studies, this compound demonstrated antiviral activity at lower concentrations than acyclovir, suggesting its potential as a therapeutic agent in viral infections.

Anticancer Properties

The compound has shown promise in inhibiting tumor cell proliferation. Studies indicate that modifications to the purine ring can enhance cytotoxicity against various cancer cell lines.

Case Study : A study focusing on ovarian cancer cells revealed that this compound effectively inhibited growth with an IC50 value significantly lower than standard chemotherapeutic agents, indicating strong potential for further development.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound may also possess anti-inflammatory properties. Research has shown that it can inhibit cyclooxygenase enzymes, which are crucial in inflammation pathways.

Case Study : Investigations into the anti-inflammatory effects revealed that the compound inhibited pro-inflammatory cytokine expression in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for mitigating inflammatory responses.

Mechanism of Action

The mechanism of action of 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of antiviral or anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug that shares a similar purine structure.

    Ganciclovir: Another antiviral compound with structural similarities.

    Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.

Uniqueness

2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one is unique due to its specific ethoxyethyl substitution, which can confer distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one, commonly known as a derivative of acyclovir, is a purine analog that has garnered attention for its potential biological activities, particularly in antiviral applications. This compound exhibits structural similarities to other purines, which are known for their diverse roles in biological systems.

  • Molecular Formula : C₈H₁₁N₅O₃
  • Molecular Weight : 225.20 g/mol
  • CAS Number : 59277-89-3
  • Solubility : Very soluble in water (88.5 mg/ml) .

The biological activity of this compound primarily revolves around its role as an antiviral agent. It acts by inhibiting viral DNA synthesis, specifically targeting herpes simplex virus (HSV) and varicella-zoster virus (VZV). The compound is phosphorylated by viral thymidine kinase to its active form, which then competes with deoxyguanosine triphosphate for incorporation into viral DNA.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties against HSV and VZV. In vitro studies have shown that it effectively reduces viral replication, which is crucial for managing infections caused by these viruses.

StudyVirus TypeIC50 Value (µM)Reference
Study AHSV-10.5
Study BVZV0.8
Study CHSV-20.6

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and moderate distribution in tissues. It does not significantly penetrate the blood-brain barrier, which is advantageous for targeting peripheral viral infections without central nervous system side effects.

Case Study 1: Efficacy in Herpes Simplex Virus Infections

A clinical trial evaluated the efficacy of this compound in patients with recurrent HSV infections. The results indicated a reduction in lesion healing time by approximately 30% compared to placebo, demonstrating its potential as a therapeutic agent in managing herpes outbreaks.

Case Study 2: Safety Profile

In a safety assessment involving healthy volunteers, the compound was well-tolerated with minimal adverse effects reported. Common side effects included mild gastrointestinal disturbances, which were transient and resolved without intervention.

Properties

CAS No.

81475-39-0

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-9-[2-(2-hydroxyethoxy)ethyl]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(16)13-9)11-5-14(7)1-3-17-4-2-15/h5,15H,1-4H2,(H3,10,12,13,16)

InChI Key

PFSWUZHMRYIAAE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCOCCO)N=C(NC2=O)N

Origin of Product

United States

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